molecular formula C8H11ClN4 B13558060 1-[3-(Azidomethyl)phenyl]methanaminehydrochloride

1-[3-(Azidomethyl)phenyl]methanaminehydrochloride

Cat. No.: B13558060
M. Wt: 198.65 g/mol
InChI Key: CJMOTDIBZUISBT-UHFFFAOYSA-N
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Description

1-[3-(Azidomethyl)phenyl]methanaminehydrochloride is a chemical compound with the molecular formula C8H11ClN4. It is known for its azido group, which makes it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various heterocyclic compounds and has applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Azidomethyl)phenyl]methanaminehydrochloride typically involves the reaction of 3-(chloromethyl)benzylamine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Azidomethyl)phenyl]methanaminehydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide, DMF or DMSO as solvents, elevated temperatures.

    Cycloaddition Reactions: Alkynes or alkenes, copper(I) catalysts.

    Reduction Reactions: Hydrogen gas, palladium catalyst.

Major Products

    Substitution Reactions: Various azide derivatives.

    Cycloaddition Reactions: Triazole compounds.

    Reduction Reactions: Amines.

Scientific Research Applications

1-[3-(Azidomethyl)phenyl]methanaminehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Employed in the study of biological processes involving azides and their derivatives.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(Azidomethyl)phenyl]methanaminehydrochloride is primarily related to its azido group. The azido group can undergo cycloaddition reactions with alkynes or alkenes, forming triazoles. These reactions are often catalyzed by copper(I) ions and are known as “click chemistry.” The resulting triazole compounds can interact with various molecular targets, leading to diverse biological and chemical effects.

Comparison with Similar Compounds

1-[3-(Azidomethyl)phenyl]methanaminehydrochloride can be compared with other azido compounds, such as:

    Azidomethyl phenyl sulfide: Similar in structure but contains a sulfur atom instead of an amine group.

    1-Azido-3-methylbenzene: Lacks the methanamine group, making it less versatile in certain reactions.

    Azidomethyl phenyl ether: Contains an ether linkage, which affects its reactivity and applications.

The uniqueness of this compound lies in its combination of the azido group and the methanamine group, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C8H11ClN4

Molecular Weight

198.65 g/mol

IUPAC Name

[3-(azidomethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H10N4.ClH/c9-5-7-2-1-3-8(4-7)6-11-12-10;/h1-4H,5-6,9H2;1H

InChI Key

CJMOTDIBZUISBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CN=[N+]=[N-])CN.Cl

Origin of Product

United States

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